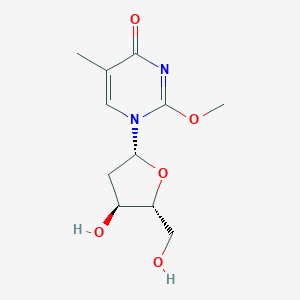

2-O-Methylthymidine

Description

Historical Context of Nucleoside Modifications in RNA and DNA

The journey into the world of nucleic acid modifications began with the discovery of DNA and RNA themselves. Initially perceived as simple polymers composed of four standard bases, our understanding has evolved to recognize a rich tapestry of chemical alterations that adorn these vital molecules. s3waas.gov.in These modifications, found in all domains of life, play crucial roles in fine-tuning the structure and function of nucleic acids. researchgate.netnih.gov

Historically, the study of modified nucleosides first gained traction in the context of transfer RNA (tRNA) and ribosomal RNA (rRNA), the most abundant and stable RNA species in the cell. nih.govmit.edu The unique chemical structures of these modified bases were elucidated through meticulous biochemical analysis, revealing a diversity that far exceeded the canonical A, U, G, and C. It became apparent that these modifications were not random occurrences but were strategically placed by specific enzymes to facilitate critical cellular processes such as translation. researchgate.net

The advent of more sophisticated analytical techniques, including high-throughput sequencing and mass spectrometry, has revolutionized the field, allowing for the identification and mapping of modifications across entire transcriptomes. nih.govthe-innovation.org This has led to the discovery of modifications in messenger RNA (mRNA) and various non-coding RNAs, expanding the known landscape of the "epitranscriptome." This dynamic layer of chemical information adds another level of regulation to gene expression, influencing everything from RNA stability and processing to translation efficiency. the-innovation.orgnih.gov

While DNA was initially thought to be a more static repository of genetic information, the discovery of DNA methylation and other modifications revealed its own layer of epigenetic regulation. nih.gov The interplay between DNA and RNA modifications highlights a complex regulatory network that governs the flow of genetic information. nih.gov

Significance of 2′-O-Methylation as a Post-Transcriptional Modification in Nucleic Acids

Among the more than 170 known RNA modifications, 2′-O-methylation (Nm) is one of the most common and widespread. the-innovation.orghoustonmethodist.org This modification involves the addition of a methyl group to the 2′-hydroxyl group of the ribose sugar of a nucleoside. houstonmethodist.orgmdpi.com It can occur on any of the four nucleotides (adenosine, uridine (B1682114), guanosine (B1672433), and cytidine) and is found in a wide array of RNA molecules, including rRNA, tRNA, small nuclear RNA (snRNA), and mRNA. houstonmethodist.orgnih.gov

The addition of a 2'-O-methyl group has profound effects on the properties of the RNA molecule. One of the most significant consequences is the increased stability of the RNA. wikipedia.orgcd-genomics.com The methyl group protects the phosphodiester backbone from hydrolysis, making the RNA more resistant to degradation by nucleases. nih.govcd-genomics.com This enhanced stability is crucial for long-lived RNA species like rRNA. wikipedia.org

Functionally, 2′-O-methylation plays a critical role in a variety of cellular processes. In rRNA, it is essential for proper ribosome assembly and function, ensuring accurate and efficient protein synthesis. nih.govpnas.org In snRNAs, 2′-O-methylation is important for pre-mRNA splicing. oup.com In mRNA, 2′-O-methylation of the 5' cap structure is crucial for efficient translation and for distinguishing self from non-self RNA, thereby avoiding an innate immune response. reading.ac.uk Viruses, in turn, have evolved mechanisms to methylate their own RNA to evade host immune surveillance. cd-genomics.com

The dysregulation of 2′-O-methylation has been implicated in a range of human diseases, including cancer, cardiovascular diseases, and neurological disorders, highlighting its importance in maintaining cellular homeostasis. houstonmethodist.orgnih.gov

Overview of Current Research Trajectories for 2′-O-Methylthymidine

While 2′-O-methylation can occur on any of the four standard ribonucleosides, the study of 2′-O-methylthymidine (a 2'-O-methylated thymine (B56734) ribonucleoside, often denoted as m5Um or Tm) has garnered particular interest in recent years. nih.gov Thymidine (B127349) is typically found in DNA, but its modified counterpart in RNA opens up new avenues of research.

Current research on 2′-O-methylthymidine is multifaceted, with significant efforts directed towards understanding its role in the innate immune system. Studies have shown that the presence of 2′-O-methylthymidine in tRNA can synergistically decrease the immune response mediated by Toll-like receptor 7 (TLR7). nih.gov This finding has significant implications for the development of RNA-based therapeutics, as the incorporation of such modified nucleosides could help to mitigate unwanted immune reactions. nih.gov

Another major area of investigation is the application of 2′-O-methylthymidine in the design of synthetic oligonucleotides for therapeutic and diagnostic purposes. The incorporation of 2′-O-methylated nucleotides, including 2′-O-methylthymidine, into antisense oligonucleotides and siRNAs can enhance their stability, binding affinity, and resistance to nucleases. oligotherapeutics.orgmdpi.comresearchgate.net This leads to improved efficacy and duration of action for these therapeutic modalities. mdpi.com

Furthermore, researchers are exploring the use of 2′-O-methylthymidine-modified oligonucleotides as molecular probes for diagnostic applications. idealfertility.comyoutube.com The enhanced stability and specific binding properties of these probes can improve the sensitivity and reliability of diagnostic assays. nih.gov

The synthesis of 2′-O-methylthymidine and its incorporation into oligonucleotides is an active area of chemical biology research. biosyn.comtrilinkbiotech.com The development of efficient and scalable synthetic methods is crucial for advancing the therapeutic and diagnostic applications of this modified nucleoside.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxy-5-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(17-2)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVADECQWSOWNFN-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC1=O)OC)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=NC1=O)OC)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958243 | |

| Record name | 1-(2-Deoxypentofuranosyl)-2-methoxy-5-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37085-48-6 | |

| Record name | O(2)-Methyldeoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037085486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-2-methoxy-5-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 2′ O Methylthymidine

Chemical Synthesis Approaches for 2′-O-Methylthymidine Nucleosides

Chemical synthesis provides a robust and versatile platform for the production of 2′-O-Methylthymidine-modified oligonucleotides. These methods allow for the precise, site-specific incorporation of the modified nucleotide into a growing nucleic acid chain.

Methods for 2′-O-Methylthymidine Bisphosphate Synthesis

The synthesis of nucleoside 5'-diphosphates (NDPs), including 2′-O-Methylthymidine bisphosphate, is a critical step for various biological studies and for the enzymatic synthesis of nucleic acids. While direct synthesis of 2'-O-Methylthymidine bisphosphate is not extensively detailed in readily available literature, established general methods for NDP synthesis are applicable.

One prominent chemical method involves a one-step nucleophilic substitution (SN2) reaction. This approach, developed by Poulter and colleagues, utilizes a 5'-O-tosylated nucleoside as the starting material. The tosyl group at the 5' position serves as an effective leaving group, which is displaced by a pyrophosphate salt, such as tetrabutylammonium (B224687) pyrophosphate, in an organic solvent like acetonitrile. mdpi.com This method has been successfully applied to the synthesis of various NDPs with yields ranging from 43% to 83%. mdpi.com A significant enhancement to this strategy involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate), which offers the advantage of being a dry, organic-solvent-soluble source of pyrophosphate, thereby minimizing hydrolysis byproducts. beilstein-journals.org

Another established route proceeds through the activation of a nucleoside 5'-monophosphate. A common approach is the morpholidate method, where the nucleoside 5'-monophosphate is reacted with morpholine (B109124) in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting phosphomorpholidate is then reacted with a phosphate (B84403) salt to yield the desired nucleoside diphosphate.

Enzymatic approaches also provide a viable route to nucleoside diphosphates. Nucleoside monophosphate kinases are enzymes that catalyze the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside monophosphate, converting it to the corresponding diphosphate. nih.gov Human cells, for instance, contain a specific thymidylate kinase that is responsible for this conversion for thymidine (B127349) monophosphate, and it is plausible that 2'-O-methylthymidine monophosphate could serve as a substrate for this or other related kinases. nih.gov

Table 1: General Methods for Nucleoside 5'-Diphosphate (NDP) Synthesis

| Method | Key Reagents | General Principle | Reported Yields |

|---|---|---|---|

| Poulter's Method | 5'-O-tosyl nucleoside, Tetrabutylammonium pyrophosphate | SN2 displacement of the 5'-tosyl group by pyrophosphate. mdpi.com | 43-83% mdpi.com |

| PPN Pyrophosphate Method | 5'-O-tosyl nucleoside, Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate | Improved SN2 displacement using a dry, organic-soluble pyrophosphate source. beilstein-journals.org | Not specified in provided abstracts |

| Morpholidate Method | Nucleoside 5'-monophosphate, Morpholine, Dicyclohexylcarbodiimide (DCC) | Activation of the monophosphate as a phosphomorpholidate, followed by reaction with phosphate. | 25-35% (for di- and triphosphates) mdpi.com |

| Enzymatic (Nucleoside Monophosphate Kinase) | Nucleoside 5'-monophosphate, Nucleoside triphosphate (e.g., ATP), Kinase enzyme | Enzyme-catalyzed phosphorylation of the monophosphate to the diphosphate. nih.gov | Dependent on enzyme kinetics and substrate specificity |

Phosphoramidite (B1245037) Synthesis and Oligonucleotide Incorporation

The phosphoramidite method is the cornerstone of modern solid-phase oligonucleotide synthesis, enabling the automated and efficient production of custom DNA and RNA sequences. semanticscholar.orgnih.gov The incorporation of 2′-O-Methylthymidine into oligonucleotides is achieved using a corresponding 2′-O-Methylthymidine phosphoramidite building block.

The synthesis of 2′-O-Methylthymidine phosphoramidite generally begins with the protection of the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group. The key step is then the phosphitylation of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a weak base. horizondiscovery.com

During solid-phase synthesis, the oligonucleotide chain is extended in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). vu.lt Each cycle of nucleotide addition involves four key steps:

Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid. semanticscholar.org

Coupling: The activated 2′-O-Methylthymidine phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an activator, such as 1H-tetrazole or its derivatives. researchgate.net High coupling efficiencies, often exceeding 99%, are crucial for the synthesis of long oligonucleotides. umich.edu

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. nih.gov

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. semanticscholar.org

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed to yield the final, purified 2′-O-Methylthymidine-containing oligonucleotide.

Enzymatic Synthesis of 2′-O-Methylthymidine-Containing Nucleic Acids

Enzymatic methods offer an alternative to chemical synthesis and are particularly useful for the production of long, complex nucleic acids. These approaches rely on the ability of polymerases and ligases to recognize and utilize modified nucleotide substrates.

Polymerase-Mediated Incorporation of 2′-O-Methylthymidine Analogs

DNA and RNA polymerases are enzymes that catalyze the template-dependent synthesis of nucleic acids. While many natural polymerases are highly specific for their cognate deoxynucleoside or ribonucleoside triphosphates, some exhibit a degree of promiscuity and can incorporate modified analogs. However, the 2'-O-methyl group can present a steric hindrance for many wild-type polymerases. nih.govmdpi.com

To overcome this limitation, engineered polymerases have been developed with altered active sites that can more efficiently accommodate and incorporate 2′-O-methylated nucleoside triphosphates. For example, mutations in the "steric gate" residue of certain DNA polymerases can reduce the steric clash with the 2'-O-methyl group, thereby enhancing the incorporation efficiency of these modified nucleotides. nih.govsemanticscholar.org Several studies have reported the successful enzymatic synthesis of fully 2'-O-methylated oligonucleotides using such engineered enzymes. acs.org

The fidelity of polymerase-mediated incorporation is a critical factor, as it determines the accuracy of the synthesized nucleic acid sequence. High-fidelity polymerases possess proofreading (3'→5' exonuclease) activity that can remove misincorporated nucleotides. The fidelity of engineered polymerases for incorporating 2'-O-methylated analogs is an active area of research, with the goal of achieving both high efficiency and high accuracy.

Table 2: Polymerases for 2'-O-Methylated Nucleotide Incorporation

| Polymerase Type | Key Characteristics | Application |

|---|---|---|

| Engineered DNA Polymerases (e.g., KOD DGLNK, Tgo mutants) | Mutations in the active site to reduce steric hindrance from the 2'-O-methyl group. nih.govacs.org | Efficient synthesis of fully 2'-O-methylated RNA and chimeric oligonucleotides. acs.org |

| Thermophilic DNA Polymerases (e.g., Pfu, Therminator III) | Can incorporate dually modified nucleotides like 4'-C-aminomethyl-2'-O-methylthymidine 5'-triphosphate. | Synthesis of oligonucleotides with enhanced nuclease resistance. |

Ligation Strategies for Modified RNA Constructs

RNA ligases are enzymes that catalyze the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of RNA molecules. Ligation is a powerful tool for the construction of large or complex RNA molecules from smaller, chemically or enzymatically synthesized fragments. This is particularly useful for introducing site-specific modifications, such as 2′-O-Methylthymidine, into a larger RNA construct.

T4 RNA ligase 2 is an ATP-dependent enzyme that is particularly efficient at sealing nicks in double-stranded RNA or RNA/DNA hybrids. This property can be exploited in splinted ligation, where a DNA or RNA oligonucleotide (the splint) is used to bring the two RNA fragments to be ligated into close proximity by hybridization.

The presence of a 2'-O-methyl modification at the 3'-terminus of an RNA fragment can reduce the efficiency of ligation by some ligases. However, studies have shown that randomized splint ligation methods can significantly improve the ligation efficiency of 2'-O-methylated substrates compared to single-stranded ligation. T4 DNA ligase can also be used for the splinted ligation of RNA fragments in an RNA:DNA hybrid context.

Synthesis of 2′-O-Methylthymidine Derivatives for Specialized Applications

The core 2′-O-Methylthymidine structure can be further modified to create derivatives with tailored properties for specific applications. These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate backbone.

For instance, the synthesis of 2′-O-methyl-L-nucleoside derivatives has been explored. L-nucleosides are the enantiomers of the naturally occurring D-nucleosides and oligonucleotides composed of them are resistant to nuclease degradation, making them attractive for therapeutic applications. mdpi.combeilstein-journals.org The synthesis of 2′-O-methyl-5-trifluoromethyl-L-uridine is one such example, where the trifluoromethyl group is introduced at the C5 position of the base. mdpi.com

Other modifications include the introduction of functional groups that can serve as handles for the attachment of labels, cross-linking agents, or other moieties. For example, 4'-C-aminomethyl-2'-O-methylthymidine has been synthesized and incorporated into DNA to enhance exonuclease resistance. The synthesis of purine-modified 2'-C-methyl nucleosides has also been investigated for potential antiviral applications. These synthetic efforts expand the chemical space of 2'-O-methylated nucleosides and provide valuable tools for a wide range of biological and therapeutic research.

Synthesis of Fluoro-Modified Nucleic Acid Probes for Spectroscopic Applications

The incorporation of fluorine into nucleic acid probes is a key strategy for their use in spectroscopic and structural studies. Fluorinated nucleosides serve as valuable probes for investigating nucleic acid interactions, structures, and biological transformations due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the intense signal of the 19F nucleus in NMR spectroscopy. nih.goviu.edu

A notable example of a dually modified nucleoside for spectroscopic applications is 5-Fluoro-2'-O-methyl-4-thiouridine (FSU). Oligonucleotides incorporating FSU have been synthesized for use as fluorescent probes. researchgate.net 4-Thiouridine is a well-established photoactivatable crosslinking agent, and its 5-halogeno derivatives, including FSU, can form highly fluorescent interstrand crosslinks with thymidine upon irradiation. This property allows for the fluorescence-based detection of specific DNA sequences. researchgate.net

The synthesis of such probes involves standard automated solid-phase phosphoramidite chemistry. The specialized FSU phosphoramidite is added at the desired position within the oligonucleotide sequence. The 2′-O-methyl modification confers nuclease resistance to the probe, while the 5-fluoro-4-thiouracil base acts as the spectroscopic and crosslinking component.

Research has shown that oligonucleotides modified with FSU can form two types of intrastrand crosslink products, a fluorescent product with thymine (B56734) (T) and a non-fluorescent one with cytosine (C). The formation of the fluorescent crosslink provides a direct method to monitor the reaction and has significant potential for rapid, fluorescence-based detection of target DNA sequences. researchgate.net

Table 1: Properties of Fluoro-Modified Nucleic Acid Probes

| Modification | Spectroscopic Application | Key Feature |

| 5-Fluoro-2'-O-methyl-4-thiouridine (FSU) | Fluorescence-based detection | Forms fluorescent crosslink with Thymidine upon irradiation |

| 2'-Fluoro (general) | 19F NMR Spectroscopy | Intense and sensitive signal for structural studies |

| 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) | CD Spectroscopy | Hybrids with RNA adopt an 'A-like' structure |

Synthesis of 4′-C-Aminomethyl-2′-O-Methylthymidine and its Derivatives

Modifications at the 4′ position of the ribose sugar offer another avenue for enhancing oligonucleotide properties. The synthesis of 4′-C-aminomethyl-2′-O-methylthymidine and its derivatives has been pursued to create novel analogues with increased binding affinity for complementary DNA and RNA strands. mdpi.com

A multi-step procedure has been established for the synthesis of these compounds, often starting from diacetone-D-glucose. researchgate.net This precursor is subjected to a sequence of reactions to form a key intermediate, which is then transformed into the desired 4'-modified nucleoside. This synthetic framework has been applied to generate a variety of 4′-C-substituted thymidine analogs, including 4′-C-(N-methyl)aminoethyl-thymidine (4′-MAE-T) and other N-alkyl derivatives like 4′-EAE-T (N-ethyl) and 4′-BAE-T (N-butyl). mdpi.comnih.gov

Once the modified nucleoside is synthesized, it is converted into a phosphoramidite building block. This allows for its incorporation into oligonucleotides using standard solid-phase DNA/RNA synthesizers. mdpi.com

Research Findings: Oligonucleotides containing these 4′-C-aminomethyl modifications exhibit several beneficial properties.

Binding Affinity: They show an increased binding affinity towards both complementary single-stranded DNA and RNA compared to corresponding unmodified oligodeoxynucleotides. mdpi.com

Nuclease Resistance: The introduction of the 4′-C-aminoalkyl group confers enhanced nuclease resistance. nih.gov For instance, DNA containing 4′-MAE-T shows significantly improved resistance to degradation in solutions containing bovine serum. nih.gov The extension of the N-alkyl chain on the aminoethyl group can further enhance this stability. mdpi.com

RNase H Activation: Despite the modifications, oligonucleotides containing these analogs can still activate RNase H, an essential mechanism for the action of antisense oligonucleotides. nih.gov

The effects of these modifications on the thermal stability of duplexes and nuclease resistance are summarized in the table below.

Table 2: Impact of 4′-C-Aminomethyl and Derivative Modifications on Oligonucleotides

| Modified Nucleoside | Effect on RNA Binding Affinity (vs. 4'-MAE-T) | Relative Nuclease Resistance |

| 4′-C-(N-ethyl)aminoethyl-thymidine (4′-EAE-T) | Similar | Highest |

| 4′-C-(N-butyl)aminoethyl-thymidine (4′-BAE-T) | Similar | Intermediate |

| 4′-C-(N-octyl)aminoethyl-thymidine (4′-OAE-T) | Marked Decrease | Lower |

| 4′-C-(N-methyl)aminoethyl-thymidine (4′-MAE-T) | Reference | High |

Data compiled from research on gapmer-type antisense oligonucleotides. mdpi.com

These synthetic strategies allow for the fine-tuning of oligonucleotide properties, making 4′-C-aminomethyl-2′-O-methylthymidine and its derivatives promising candidates for the development of therapeutic antisense oligonucleotides. nih.gov

Structural and Biophysical Characterization of Nucleic Acids Containing 2′ O Methylthymidine

Impact on Nucleic Acid Duplex Stability and Hybridization Efficiency

The substitution of the 2'-hydroxyl group with a 2'-O-methyl group in ribonucleotides, including 2'-O-Methylthymidine, significantly enhances the thermal stability of nucleic acid duplexes. vanderbilt.edu This increased stability is a critical factor for applications like antisense technology. vanderbilt.edu Oligonucleotides containing 2'-O-methyl modifications demonstrate a higher affinity for complementary RNA strands compared to their unmodified DNA counterparts. nih.gov

The stability of duplexes involving 2'-O-methylated oligonucleotides is generally ranked as follows: 2′-O-methyl/RNA > 2′-deoxy/RNA > 2′-deoxy/DNA > 2′-O-methyl/DNA. nih.govresearchgate.netnih.gov This indicates that 2'-O-methylated probes bind most strongly to RNA targets. The enhanced affinity is accompanied by faster hybridization kinetics to RNA when compared with 2'-deoxy molecular beacons. nih.govresearchgate.net The increase in thermal stability (melting temperature, Tm) can range from +3 to +8 °C per modification when forming duplexes with RNA. researchgate.net This stabilization is attributed to a combination of factors, including the preorganization of the oligonucleotide strand into a favorable conformation for binding and improved base stacking interactions. nih.gov

Table 1: Effect of 2'-O-Methylation on Nucleic Acid Duplex Stability

Comparison of melting temperatures (Tm) for different duplex types, illustrating the stabilizing effect of 2'-O-methyl modifications, particularly in hybrids with RNA.

| Duplex Type | Relative Stability (Tm) | Key Findings |

|---|---|---|

| 2'-O-Methyl RNA / RNA | Highest | Significantly more stable than DNA/RNA and RNA/RNA duplexes. vanderbilt.edu This high affinity is crucial for antisense applications. |

| 2'-Deoxyribonucleic Acid (DNA) / RNA | High | Forms a stable A-form helix, but generally less stable than 2'-O-Methyl RNA/RNA hybrids. nih.gov |

| DNA / DNA | Moderate | Represents the standard B-form duplex stability. nih.govresearchgate.net |

| 2'-O-Methyl RNA / DNA | Lowest | Less stable than the other combinations, indicating a conformational mismatch. nih.govresearchgate.netnih.gov |

Conformational Analysis of 2′-O-Methylthymidine within Nucleic Acid Structures

The structural basis for the enhanced stability of duplexes containing 2′-O-Methylthymidine lies in its profound influence on the conformation of the sugar-phosphate backbone.

The presence of the methoxy (B1213986) group at the 2' position of the ribose sugar biases the sugar pucker equilibrium towards the C3′-endo conformation. nih.govresearchgate.net This conformation is characteristic of A-form helices, which are typical for RNA duplexes. plos.orgcolostate.eduglenresearch.com In contrast, standard DNA nucleotides predominantly adopt a C2′-endo sugar pucker, leading to the classic B-form double helix. plos.orgcolostate.edu The C3'-endo preference in 2'-O-methylated nucleosides is due to steric repulsion between the 2'-O-methyl group, the 3'-phosphate, and the 2-carbonyl group when the sugar is in the C2'-endo conformation. nih.govmdpi.com This pre-organization of the sugar into an A-form geometry reduces the entropic penalty of duplex formation, thereby contributing to the increased thermal stability. nih.gov The insertion of even a single 2'-O-methylated residue into a DNA strand can nucleate a local switch to an A-type conformation. vanderbilt.edu

Advanced Spectroscopic and Structural Methodologies

A variety of sophisticated techniques are employed to characterize the precise structural and thermodynamic consequences of incorporating 2′-O-Methylthymidine into nucleic acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of nucleic acids in solution. core.ac.uksemanticscholar.org For oligonucleotides containing 2′-O-Methylthymidine, NMR is instrumental in confirming the C3′-endo sugar pucker conformation. nih.gov By analyzing through-bond (e.g., COSY) and through-space (e.g., NOESY) correlations, researchers can determine torsion angles of the sugar-phosphate backbone and the glycosidic bond, providing a detailed picture of the local and global conformation. core.ac.ukresearchgate.net These NMR studies have been crucial in demonstrating how 2'-O-methylation pre-organizes the oligonucleotide strand into an A-form helical structure, which is key to its high affinity for RNA targets. nih.govnih.gov

UV spectroscopy is the standard method for studying the thermal stability of nucleic acid duplexes. nih.govumn.edu The process involves monitoring the change in UV absorbance of a nucleic acid sample, typically at 260 nm, as the temperature is gradually increased. umn.edumdpi.com As the duplex denatures, or "melts," into single strands, the absorbance increases—a phenomenon known as the hyperchromic effect. umn.edu The temperature at which half of the duplexes have dissociated is defined as the melting temperature (Tm). genelink.com By comparing the Tm values of modified and unmodified oligonucleotides, the stabilizing or destabilizing effect of a modification like 2'-O-methylation can be precisely quantified. researchmap.jpnih.gov These thermal denaturation studies consistently show that the incorporation of 2'-O-Methylthymidine leads to a significant increase in the Tm of DNA:RNA and RNA:RNA duplexes. researchgate.net

Enzymatic Interactions and Recognition of 2′ O Methylthymidine in Nucleic Acid Processes

Effects on DNA Polymerase Activity and Fidelity

The 2'-hydroxyl group of the ribose sugar plays a critical role in the catalytic mechanism of DNA polymerases. Its modification to a 2'-O-methyl group fundamentally alters the substrate recognition and incorporation capabilities of these enzymes, generally leading to a strong inhibition of DNA synthesis.

The presence of a 2'-O-methyl group on a deoxynucleoside triphosphate (dNTP) acts as a significant barrier to its incorporation into a growing DNA strand by DNA polymerases. Studies have shown that human DNA polymerases are unable to polymerize 2'-O-methylated dNTPs. This inhibition is attributed to the steric clash between the 2'-O-methyl group and the amino acid residues within the active site of the DNA polymerase. The active site of a DNA polymerase is precisely shaped to accommodate the geometry of a standard deoxynucleoside triphosphate, and the additional bulk of the methyl group at the 2' position prevents the proper alignment required for the nucleotidyl transfer reaction. This steric hindrance effectively terminates the DNA chain elongation process.

While direct studies on 2'-O-Methylthymidine as a template lesion are limited, the general principle of steric exclusion by 2'-O-methyl modifications suggests that it would also pose a significant block to translesion synthesis polymerases. These specialized polymerases have more open active sites to accommodate bulky lesions, but the specific geometry of a 2'-O-methyl group on the template strand would likely still impede the efficient and accurate incorporation of an incoming nucleotide.

Due to the strong inhibitory effect of the 2'-O-methyl modification on the incoming nucleotide, there is limited data on the nucleotide insertion preferences opposite a 2'-O-Methylthymidine residue within a DNA template. The inability of polymerases to efficiently incorporate any nucleotide opposite this lesion prevents the straightforward analysis of insertion fidelity that is possible with other types of DNA damage. The primary outcome of encountering a 2'-O-Methylthymidine in the template is a stall in DNA synthesis.

The sequence context surrounding a DNA lesion can often influence the efficiency and fidelity of its bypass by DNA polymerases. However, in the case of 2'-O-Methylthymidine, the overwhelming inhibitory nature of the modification itself appears to be the dominant factor. While the surrounding sequence can affect the local DNA structure and the stability of the polymerase-DNA complex, it is unlikely to overcome the direct steric block imposed by the 2'-O-methyl group in the polymerase active site. Further research with specialized polymerases or under specific reaction conditions would be necessary to determine if any sequence contexts could modulate the strong inhibition of DNA synthesis caused by 2'-O-Methylthymidine.

Modulation of Nuclease Resistance and Degradation Pathways

The 2'-O-methyl modification provides significant protection to oligonucleotides against degradation by various nucleases. This property is a key reason for the therapeutic interest in 2'-O-methylated nucleic acids.

Oligonucleotides containing 2'-O-Methylthymidine exhibit enhanced stability in the presence of nucleases. The 2'-O-methyl group sterically hinders the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone. This modification provides resistance to single-stranded endonucleases. DNA oligonucleotides that include 2'-O-methyl modifications are reported to be approximately 5- to 10-fold less susceptible to degradation by DNases compared to their unmodified counterparts nih.gov.

This increased nuclease resistance is a critical attribute for the use of 2'-O-methylated oligonucleotides in antisense and RNAi applications, as it prolongs their half-life in cellular environments and in serum, where 3' exonucleases are particularly active nih.gov. While the 2'-O-methyl modification protects against endonucleases, protection against exonucleases often requires additional modifications at the 3' end of the oligonucleotide, such as an inverted deoxythymidine (dT) nih.gov.

The presence of 2'-O-Methylthymidine within the recognition sequence of a restriction endonuclease can significantly inhibit its cleavage activity. The effect is position-dependent, with substitutions at certain positions within the recognition site having a more profound inhibitory effect than others.

A study investigating the impact of a single 2'-O-methyl nucleotide substitution on the cleavage efficiency of several Type II restriction endonucleases demonstrated a general trend of inhibition. The degree of inhibition varied depending on the specific enzyme and the location of the modified nucleotide.

Effect of a Single 2'-O-Methyl Nucleotide Substitution on Restriction Endonuclease Cleavage Efficiency

| Restriction Endonuclease | Recognition Sequence (5'->3') | Position of 2'-O-Methyl Substitution | Relative Cleavage Efficiency (%) |

|---|---|---|---|

| EcoRV | GATATC | A(2) | <10 |

| T(3) | <10 | ||

| A(4) | <10 | ||

| SpeI | ACTAGT | C(2) | <10 |

| T(3) | ~20 | ||

| A(4) | <10 | ||

| XbaI | TCTAGA | C(2) | ~30 |

| T(3) | <10 | ||

| A(4) | <10 | ||

| XhoI | CTCGAG | T(2) | <10 |

| C(3) | <10 | ||

| G(4) | ~50 | ||

| PstI | CTGCAG | T(2) | ~40 |

| G(3) | <10 | ||

| C(4) | <10 | ||

| SphI | GCATGC | C(2) | <10 |

| A(3) | <10 | ||

| T(4) | ~20 |

In general, substitutions within the core recognition sequence had a greater inhibitory effect than those in flanking regions. This inhibition is likely due to the steric hindrance imposed by the 2'-O-methyl group, which can interfere with the specific contacts between the restriction enzyme and the DNA substrate that are necessary for recognition and catalysis.

Recognition by RNA Modifying Enzymes and Methyltransferases

The enzymatic recognition of 2′-O-methylthymidine (Tm), also known as 5,2′-O-dimethyluridine (m5Um), is a critical aspect of RNA maturation and function. This modification is installed by specific RNA methyltransferases that recognize both the nucleotide substrate and the structural context of the target RNA molecule. The recognition process is intricate, involving a combination of sequence specificity, structural determinants within the RNA, and direct interactions with the enzyme's active site. While detailed kinetic and structural data for enzymes that specifically catalyze the 2'-O-methylation of 5-methyluridine (B1664183) to form 2'-O-methylthymidine are not extensively available, the principles of recognition can be understood through the study of related RNA 2'-O-methyltransferases and the enzymes responsible for the prerequisite m5U modification.

The formation of 2'-O-methylthymidine is a two-step process, with the initial methylation of uridine (B1682114) at the C5 position to form 5-methyluridine (m5U) being a necessary precursor. The subsequent 2'-O-methylation of this m5U at position 54 of the T-loop of transfer RNA (tRNA) is catalyzed by a distinct 2'-O-methyltransferase. In some bacteria, this function is carried out by the enzyme TrmL (tRNA (m5U54)-2'-O-methyltransferase). The recognition of the substrate by enzymes like TrmL is highly specific, ensuring that methylation occurs at the correct nucleotide within the appropriate RNA molecule.

In eukaryotes and archaea, site-specific 2'-O-methylation is often guided by small nucleolar RNAs (snoRNAs) that are part of a larger ribonucleoprotein complex (snoRNP). The catalytic activity within the box C/D snoRNPs is provided by the methyltransferase fibrillarin nih.govfrontiersin.orgwikipedia.org. The snoRNA component contains a guide sequence that is complementary to the target RNA sequence, forming an RNA-RNA duplex. This duplex positions the target nucleotide, in this case, m5U, at a precise distance from the catalytic site of fibrillarin, typically 5 nucleotides upstream of the D box or D' box sequence within the snoRNA embopress.orgembopress.org. While it has not been explicitly demonstrated for 2'-O-methylthymidine, it is plausible that a specific snoRNA could guide the methylation of m5U54 in eukaryotes.

The double methylation of uridine at position 54 of tRNA to form 2'-O-methylthymidine has been shown to synergistically decrease the immune response mediated by Toll-like receptor 7 (TLR7) nih.govoup.comconsensus.appnih.gov. This highlights a crucial recognition event where the presence of both the 5-methyl group and the 2'-O-methyl group is necessary for the biological effect nih.govnih.gov. While TLR7 is not an RNA modifying enzyme, its ability to distinguish between different methylation states of uridine underscores the importance of the specific chemical structure of 2'-O-methylthymidine in molecular recognition processes. This observation suggests that RNA modifying enzymes would also exhibit a high degree of specificity for this unique doubly methylated nucleotide.

The recognition of 2'-O-methylthymidine by modifying enzymes is a key regulatory step in RNA function. The specificity of these enzymes is determined by a combination of the primary sequence and, more importantly, the secondary and tertiary structure of the target RNA. This ensures that modifications are placed correctly, leading to properly folded and functional RNA molecules that can participate in processes like translation and immune recognition.

| Enzyme Class | Recognition Mechanism | Example Enzyme(s) | Target Substrate |

| Stand-alone Methyltransferases | Direct recognition of RNA structure and sequence | TrmL | m5U54 in tRNA |

| snoRNP Complexes | snoRNA guide sequence forms a duplex with the target RNA, positioning the substrate for the catalytic subunit. | Fibrillarin (within Box C/D snoRNP) | Ribose of various nucleotides in rRNA, snRNA, and potentially tRNA |

| Feature of 2'-O-Methylthymidine | Implication for Enzymatic Recognition |

| Presence of 5-methyl group | The enzyme's active site must accommodate the bulk of the methyl group at the C5 position of the uracil (B121893) base. This can contribute to specificity by excluding other pyrimidines. |

| Presence of 2'-O-methyl group | This modification alters the sugar pucker conformation to favor the C3'-endo form, which is characteristic of A-form RNA helices nih.govbiorxiv.org. The enzyme likely recognizes this preferred conformation. The methyl group itself can also form specific van der Waals contacts within the active site. |

| Combined presence of both methyl groups | The synergistic effect observed in TLR7 recognition suggests that the combined steric and electronic properties of the doubly methylated nucleotide are critical for specific molecular interactions. This is likely also true for the enzymes that modify or bind to this nucleotide. |

Applications of 2′ O Methylthymidine in Advanced Molecular Biology Technologies

Utilization in Molecular Probes and Diagnostic Tools

Design of Hybridization Probes for Specific RNA/DNA Detection

2′-O-Methylthymidine has demonstrated utility in the design of oligonucleotide probes for specific RNA and DNA detection researchgate.net. Incorporating 2′-O-methylthymidine into hybridization probes can lead to highly selective binding to target DNA analytes researchgate.net. This selectivity is crucial for accurate diagnostics and research applications, as it minimizes non-specific binding and reduces the occurrence of unwanted hybridization events researchgate.net. The enhanced specificity contributes to the reliability of assays that depend on precise nucleic acid recognition.

Applications in Synthetic Biology and Biotechnology Research

The versatility of 2′-O-methylthymidine extends to broad applications within synthetic biology and biotechnology research, primarily due to the enhanced properties it confers upon oligonucleotides.

Modulating Enzymatic Activity: 2′-O-methyl modifications can act as regulatory elements that modulate the activity of enzymes, such as endonucleases nih.gov. This capability allows researchers to fine-tune enzymatic cleavage efficiencies, which is a valuable asset for designing sophisticated genetic circuits and molecular tools in synthetic biology nih.gov.

Enhanced Oligonucleotide Stability and Function: 2′-O-methylthymidine, and other 2′-O-methyl modifications, significantly improve the nuclease resistance and thermodynamic stability of DNA and RNA duplexes scribd.comnih.govresearchgate.net. This increased stability is vital for therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), which need to withstand degradation in biological environments to exert their function nih.govgoogle.com. For instance, the dual modification of 4′-C-aminomethyl-2′-O-methylthymidine has shown even greater exonuclease resistance compared to 2′-O-methyl modification alone scribd.comresearchgate.net.

Gene Silencing and Modulation: The enhanced stability and binding properties conferred by 2′-O-methylthymidine make it a key component in gene silencing oligonucleotides. It is incorporated into antisense oligonucleotides, including gapmer designs, and double-stranded RNA (dsRNA) to effectively modulate gene expression google.comgoogle.comgoogle.comgoogleapis.com. These modified oligonucleotides are instrumental in various biotechnological research avenues, including functional genomics and the development of nucleic acid-based therapeutics.

Biotechnology Tools: Modified transfer RNAs (tRNAs), which can feature modifications like 2′-O-methylthymidine, are recognized as valuable tools in biotechnology. They are employed in applications such as genetic code expansion, enabling the installation of unnatural amino acids at specific codons, thereby expanding the functional repertoire of proteins nih.govannualreviews.org.

Data Tables

To illustrate the impact of 2′-O-methylthymidine and related modifications, the following tables summarize key findings from the research.

Table 1: Impact of 2′-O-Methyl Modifications on Oligonucleotide Properties

| Application Area | Specific Role of 2′-O-Methylthymidine/Modification | Key Benefit | Relevant Modification Example | Source |

| Hybridization Probes | Incorporated into probe sequence | Enhanced specificity, reduced non-specific hybridization | 2′-O-methylthymidine | researchgate.net |

| Gene Silencing (e.g., ASOs, siRNAs) | Constituent of oligonucleotide backbone | Increased nuclease resistance, improved stability | 2′-O-methyl modification, 4′-C-aminomethyl-2′-O-methylthymidine | scribd.comnih.govresearchgate.netgoogle.comgoogle.comgoogle.comgoogleapis.com |

| Synthetic Biology | Modulator of enzymatic activity | Fine-tuning endonuclease cleavage efficiency | 2′-O-methyl modifications | nih.gov |

| General Oligonucleotide Design | Nucleoside modification | Enhanced thermodynamic stability, increased exonuclease resistance | 2′-O-methyl, 4′-C-aminomethyl-2′-O-methylthymidine | scribd.comnih.govresearchgate.net |

| Biotechnology Tools | Component of modified tRNAs | Facilitates genetic code expansion | 2′-O-methylthymidine | nih.govannualreviews.org |

Table 2: Examples of Modified Nucleosides and Their Applications

| Modified Nucleoside/Oligonucleotide Type | Primary Application Area | Key Property/Benefit |

| 2′-O-Methylthymidine | Hybridization probes, Gene silencing oligonucleotides | Enhanced specificity, increased stability, nuclease resistance |

| 4′-C-aminomethyl-2′-O-methylthymidine | DNA synthesis, Gene silencing oligonucleotides | Superior exonuclease resistance |

| 2′-O-methyl modifications (general) | siRNA therapeutics, ASOs, RNA modulation | Improved thermodynamic stability, nuclease resistance |

| 2′-Fluoro modifications | Structural studies, comparison with 2′-O-methyl | Influences sugar puckering conformation |

Mechanistic Investigations of 2′ O Methylthymidine in Biological Systems

Influence on RNA-Protein Interactions and Recognition

The 2′-O-methylation (Nm) of nucleotides, including the formation of 2′-O-Methylthymidine (Tm), significantly influences how RNA molecules interact with and are recognized by proteins. This modification, occurring on the ribose sugar, can alter RNA structure, stability, and ultimately, its binding affinity for various proteins. These effects are crucial for a range of cellular processes, from gene regulation to immune responses.

Research indicates that 2′-O-methylation can act as a molecular signal, with certain RNA-binding proteins (RBPs) exhibiting preferences for or altered affinities towards modified RNA sequences. For instance, Piwi family proteins and Argonaute 2 (AGO2) have demonstrated a weak preference for binding piRNAs and microRNAs (miRNAs) that possess a 3′ Nm modification nih.gov. Conversely, other proteins may experience reduced binding. AGO1, for example, shows decreased affinity for RNA when a 3′ Nm modification is present, a phenomenon attributed to potential steric hindrance nih.gov. Similarly, immune receptors like retinoic acid inducible gene I (RIG-I) and interferon-induced protein with tetratricopeptide repeats (IFIT1) exhibit diminished binding to messenger RNAs (mRNAs) containing Nm at the 5′-most nucleotide position nih.gov.

A notable area where 2′-O-Methylthymidine plays a critical role is in the modulation of innate immune responses, particularly through interactions with Toll-like Receptors (TLRs). Studies have shown that specific modifications on transfer RNAs (tRNAs) can limit self-recognition by the immune system. The 2′-O-methylation of guanosine (B1672433) at position 18 (Gm18) in tRNAs has been identified as an antagonist of TLR7 mdpi.comnih.gov. Furthermore, research has pinpointed the 2′-O-methylthymidine (Tm, also referred to as m5Um) modification at position 54 of human tRNALys3 as a significant contributor to immune silencing nih.govoup.comsemanticscholar.orgresearchgate.net. This effect is synergistic, requiring the presence of both the C5 methyl group and the 2′-O-methyl group. Neither uridine (B1682114) (Um54) nor 5-methyluridine (B1664183) (m5U54) alone produced a similar inhibitory effect on TLR7 activation. The extent of this silencing and antagonism is influenced by the nucleobase at the 2′-O-methylated position, suggesting that hydrogen patterns and lipophilic interactions are key determinants of recognition by TLR7 oup.com.

The impact of 2′-O-methylation extends to the ribosome itself, influencing the translation of specific mRNAs. Alterations in the 2′-O-methylation patterns of ribosomal RNA (rRNA) have been shown to modulate the association of proteins like the Fragile X Mental Retardation Protein (FMRP) with ribosomes, thereby affecting the translation of certain mRNAs, such as those related to the WNT pathway biorxiv.org.

These findings underscore the multifaceted role of 2′-O-Methylthymidine in modulating protein-RNA interactions, influencing everything from the specificity of small RNA recognition by Argonaute proteins to the innate immune system's discrimination between self and non-self RNA, and even the fine-tuning of protein translation by ribosomes.

Comparative Effect of tRNA Modifications on TLR7 Activation

The following table illustrates the differential impact of specific modifications at position 54 of tRNALys3 on the activation of Toll-like Receptor 7 (TLR7). It highlights the significant role of 2′-O-methylthymidine (Tm) in reducing immune response.

| Modification at Position 54 | Effect on TLR7 Activation | Synergistic Requirement (C5 Methyl) | Primary Mechanism Implicated | Citation(s) |

| Unmodified Uridine (Um54) | Stimulatory | N/A | Recognition by TLR7 | nih.govoup.com |

| 2′-O-methyluridine (Um54) | No significant effect | Not applicable (lacks C5 methyl) | Minimal interaction with TLR7 | oup.com |

| 5-methyluridine (m5U54) | No significant effect | Not applicable (lacks 2′-O-methyl) | Minimal interaction with TLR7 | oup.com |

| 2′-O-methylthymidine (Tm) | Significantly Decreased | Required (synergistic with C5 methyl) | Immune evasion/silencing | nih.govoup.comsemanticscholar.orgresearchgate.net |

Note: The synergistic effect observed with 2′-O-methylthymidine (Tm) indicates that the combination of methylation at the C5 position and the 2′-O-methyl group on the ribose sugar is crucial for its potent immune-silencing properties. The underlying mechanism is thought to involve altered hydrogen patterns and lipophilic interactions, which hinder recognition by TLR7 oup.com.

Computational Studies and Molecular Modeling of 2′ O Methylthymidine Modified Nucleic Acids

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed information on the conformational dynamics of nucleic acids. nih.govmdpi.comrsc.org For nucleic acids modified with 2′-O-methyl groups, MD simulations have been instrumental in elucidating the structural consequences of this modification.

MD simulations of duplexes containing 2′-O-methylated nucleotides consistently show a stabilization of the A-form geometry. oup.com These simulations reveal that the modified duplexes maintain a stable A-form structure throughout the simulation, characterized by a C3′-endo sugar pucker for all modified residues. oup.comnih.gov This contrasts with unmodified DNA:RNA hybrids, which often adopt a geometry intermediate between the canonical A-form and B-form. capes.gov.br The simulations demonstrate that the 2′-O-methyl group restricts the flexibility of the sugar-phosphate backbone, leading to a more pre-organized and rigid A-type helical structure. nih.govnih.gov This pre-organization is thought to reduce the entropic penalty of duplex formation, contributing to the observed increase in thermal stability. oup.com

MD simulations also provide insights into other structural parameters such as minor groove dimensions, base stacking, and helical twist. For instance, simulations have shown that while Locked Nucleic Acid (LNA) modifications tend to underwind the helix, 2′-O-methyl modifications can slightly overwind it. nih.gov These detailed structural insights help to rationalize the biophysical properties of modified oligonucleotides, such as their enhanced binding affinity for complementary RNA targets. oup.com

Table 1: Conformational Effects of 2'-O-Methyl Modification from MD Simulations

| Structural Parameter | Unmodified Deoxyribose | 2'-O-Methyl Modified Ribose | Consequence of Modification |

|---|---|---|---|

| Sugar Pucker | Dynamic equilibrium (C2'-endo / C3'-endo) | Biased toward C3'-endo oup.comoup.com | Pre-organizes the backbone into an A-form geometry. oup.comoup.com |

| Duplex Geometry | B-form (DNA:DNA), Intermediate (DNA:RNA) | A-form oup.comnih.gov | Promotes more stable, RNA-like duplex structures. |

| Backbone Flexibility | High | Reduced | Decreases the entropic cost of hybridization. oup.com |

| Helical Twist | Standard B-form twist | Slight overwinding nih.gov | Alters the overall helical parameters of the duplex. |

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical (QC) calculations offer a fundamental understanding of the electronic structure of molecules, which governs their stability, reactivity, and intermolecular interactions. rsc.orgtsukuba.ac.jp These methods, including Density Functional Theory (DFT) and ab initio calculations, are used to investigate how the 2′-O-methyl modification alters the electronic properties of the nucleoside and its interactions within a nucleic acid duplex. nsf.govsapub.orgaun.edu.egresearchgate.net

One of the key applications of QC is to determine the energetic effects of the modification on base pairing. Studies on 2′-modified cytidine (B196190) analogues, including 2′-O-methylcytidine, have shown that such modifications can significantly enhance base-pairing interactions compared to canonical DNA and RNA nucleosides. nih.gov Calculations revealed that 2′-O-methylation results in one of the greatest enhancements to the intrinsic stability of protonated cytidine-cytidine base pairs, which are crucial for i-motif structures. nih.gov This stabilization suggests that the modification favorably alters the charge distribution and hydrogen-bonding capabilities of the nucleobase. nsf.govnih.gov

QC calculations are also employed to analyze the conformational energies of the modified nucleoside itself. These studies confirm the experimental and MD simulation findings that the 2′-O-methyl group energetically favors the C3′-endo sugar pucker conformation. oup.com By calculating the relative energies of different conformers, QC methods can quantify the energetic bias imposed by the methyl group. For example, calculations have shown that substituting the 2'-hydroxyl with a 2'-O-methyl group increases the preference for the C3'-endo conformation by approximately 0.4 kcal/mol. oup.com

Furthermore, these computational approaches can elucidate the nature of intermolecular interactions, such as stacking and hydrogen bonding. nih.govacs.org By analyzing the electron density and molecular orbitals, researchers can understand how the 2′-O-methyl group influences the stacking interactions between adjacent bases, which are a major stabilizing force in duplexes. oup.com The results from these calculations provide a detailed electronic-level justification for the enhanced thermodynamic stability observed in duplexes containing 2′-O-Methylthymidine. nsf.gov

Table 2: Insights from Quantum Chemical Calculations on 2'-O-Methylated Nucleosides

| Property Investigated | Computational Method | Key Finding | Scientific Implication |

|---|---|---|---|

| Base Pairing Energy | DFT / ab initio | 2'-O-methylation enhances the intrinsic stability of base pairs. nih.gov | Increased duplex stability and binding affinity. |

| Sugar Pucker Preference | Ab initio (HF, MP2) | The C3'-endo conformation is energetically favored by ~0.4 kcal/mol. oup.com | Provides a quantum mechanical basis for the observed A-form helical preference. |

| Electronic Properties | DFT / NBO Analysis | Modification alters the charge distribution and hydrogen-bonding characteristics of the nucleoside. nsf.govresearchgate.net | Explains changes in intermolecular interactions and solvent interactions. |

| Intermolecular Interactions | QC Calculations | Helps dissect the contributions of stacking versus hydrogen bonding to overall stability. nih.govacs.org | Provides a detailed understanding of the forces stabilizing the modified duplex. |

In Silico Approaches for Predicting Binding Modes and Stability of Modified Nucleic Acids

Predicting the binding affinity and thermodynamic stability of modified nucleic acids is a primary goal of in silico modeling, as it is critical for the design of antisense oligonucleotides and other nucleic acid-based therapeutics. mdpi.com Several computational strategies are employed to predict how 2′-O-Methylthymidine modifications will affect the formation, stability, and binding mode of nucleic acid duplexes.

One widely used approach is the nearest-neighbor (NN) model . The NN model predicts the thermodynamic stability (ΔG°) of a duplex based on the sum of empirically derived free energy increments for adjacent base pairs. mdpi.com For modified nucleic acids, this model can be adapted by determining new parameters for dinucleotide steps containing the modification. mdpi.comoup.com While developing a full set of NN parameters is data-intensive, these models, once established, provide a rapid and useful tool for predicting the stability of any sequence containing the modification. nih.gov

Molecular dynamics simulations coupled with free energy calculation methods , such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA), provide a more detailed, physics-based prediction of binding stability. biorxiv.org These methods calculate the free energy of binding by analyzing the snapshots from an MD trajectory, accounting for enthalpic and entropic contributions. biorxiv.orgresearchgate.net Such calculations have been used to compare the stability of modified versus unmodified duplexes and to rationalize the stabilizing effect of 2′-O-methyl groups, which on average enhance duplex stability by about 0.2 kcal/mol per substitution. nih.gov

More advanced techniques like λ-dynamics represent the cutting edge of in silico prediction. oup.com This free energy method can efficiently compute the relative binding affinities of multiple chemical modifications to a target simultaneously within a single simulation. oup.com While complex, such methods hold promise for rapidly screening libraries of modified oligonucleotides to identify candidates with optimal binding properties for a specific RNA target. oup.com These predictive models are essential for moving beyond trial-and-error approaches and toward the rational, computer-aided design of nucleic acid therapeutics. researchgate.net

Table 3: In Silico Methods for Predicting Stability and Binding

| Method | Principle | Application for 2'-O-Me-T |

|---|---|---|

| Nearest-Neighbor (NN) Model | Predicts duplex thermodynamic stability (ΔG°) by summing energy parameters for adjacent base pairs. mdpi.com | Rapidly estimates the stability of modified oligonucleotides once parameters are established. nih.govoup.com |

| MM/PBSA & MM/GBSA | Calculates binding free energies from MD simulation trajectories by combining molecular mechanics energies with continuum solvation models. biorxiv.org | Provides detailed, physics-based predictions of binding affinity and duplex stability. nih.govresearchgate.net |

| λ-Dynamics | An efficient free energy method that computes relative binding affinities for multiple modifications in a single simulation. oup.com | High-throughput screening of various modifications to predict binding selectivity to a target RNA. |

| Structure-Activity Relationships | Correlates structural features (e.g., hairpin formation) predicted by modeling with biological activity or toxicity. researchgate.net | Guides the design of safer and more effective therapeutic oligonucleotides by avoiding problematic secondary structures. |

Comparative Analysis of 2′ O Methylthymidine with Other Modified Nucleosides

Comparison with 2′-O-Methoxyethyl (2′-MOE) Modifications in Oligonucleotides

Both 2′-O-Methylthymidine (2′-OMe) and 2′-O-Methoxyethyl (2′-MOE) are widely employed second-generation modifications that confer substantial benefits to antisense oligonucleotides (ASOs) and other nucleic acid therapeutics. Both modifications enhance the thermodynamic stability of duplexes formed with complementary RNA targets, leading to increased binding affinity trilinkbiotech.commicrosynth.combiosearchtech.comresearchgate.net. This stabilization is attributed to the favored C3′-endo sugar pucker conformation, which is characteristic of RNA duplexes biosearchtech.comnih.gov.

Table 8.1: Comparison of 2′-O-Methylthymidine and 2′-O-Methoxyethyl Modifications

| Modification | Tm Increase (°C/modification) | Nuclease Resistance | General Efficacy (ASO) |

| 2′-O-Methyl (2′-OMe) | ~0.9-1.6 | Enhanced | Good |

| 2′-O-Methoxyethyl (2′-MOE) | ~0.9-1.6 | Superior | Very Good |

Differentiation from Other 2′-Substituted Nucleosides (e.g., 2′-Fluoro, 2′-Amino)

The 2′-position of the ribose sugar is a critical site for modification, and several other substitutions besides OMe and MOE have been explored, each with distinct effects.

2′-Fluoro (2′-F): This modification is known to significantly enhance the thermostability of DNA-DNA duplexes, with an estimated increase of approximately 1.3°C per insertion trilinkbiotech.com. Other studies suggest an even higher ΔTm increase of up to 2.5°C per modification in RNA duplexes biosearchtech.com. Like 2′-OMe, 2′-F modifications favor the C3′-endo conformation, contributing to duplex stability nih.gov. However, fully modified 2′-F siRNAs have shown lower RNAi activity compared to unmodified siRNAs, and 2′-F exhibits limited nuclease resistance relative to other 2′-ribose modifications tandfonline.com. While 2′-F offers strong duplex stabilization, its limitations in activity and resistance make it less universally applied than 2′-OMe or 2′-MOE. The combination of 2′-F and 2′-OMe can, however, substantially enhance duplex thermostability trilinkbiotech.com.

2′-Amino: In contrast to stabilizing modifications, the introduction of a 2′-amino group has been shown to destabilize nucleic acid duplexes trilinkbiotech.com. This effect likely stems from unfavorable electrostatic interactions or steric hindrance.

Comparison: 2′-OMe provides a balance of enhanced duplex stability and good nuclease resistance, making it a versatile modification. 2′-F offers a more pronounced increase in duplex thermal stability but comes with drawbacks in terms of RNAi activity and nuclease resistance. The 2′-amino modification is generally avoided due to its destabilizing effect.

Table 8.2: Differentiation of 2′-O-Methylthymidine from Other 2′-Substituted Nucleosides

| Modification | Tm Increase (°C/modification) | Nuclease Resistance | Impact on Duplex Stability | RNAi Activity |

| 2′-O-Methyl (2′-OMe) | ~0.9-1.6 | Enhanced | Stabilizing | Good |

| 2′-Fluoro (2′-F) | ~2.5 | Limited | Highly Stabilizing | Moderate/Lower |

| 2′-Amino | Destabilizing | Not specified | Destabilizing | Not specified |

Contrast with Bridged Nucleic Acids (BNAs) and Locked Nucleic Acids (LNAs)

Bridged Nucleic Acids (BNAs), with Locked Nucleic Acids (LNAs) being the most prominent example, represent a class of artificial nucleic acids characterized by a conformational constraint imposed by a covalent bridge between the 2′ and 4′ positions of the ribose sugar uni-koeln.derikengenesis.jpuni-saarland.denih.govmdpi.comresearchgate.netbiosyn.comresearchgate.net. This structural feature locks the sugar moiety into a C3′-endo conformation, which is highly favorable for duplex formation.

LNAs and other BNAs, such as BNANC, induce a significantly greater increase in duplex melting temperature (Tm) compared to 2′-OMe modifications. For instance, LNA can increase the Tm of RNA duplexes by approximately 5-8 °C per modification uni-saarland.de, while BNANC can yield increases of 4.7-7.0 °C per residue mdpi.com. This substantial stabilization is attributed to the pre-organized, rigid structure of BNAs, which provides an entropic advantage during hybridization uni-koeln.deuni-saarland.de. Furthermore, BNAs generally exhibit high nuclease resistance rikengenesis.jpnih.govmdpi.com. While 2′-OMe offers enhanced stability and resistance, BNAs provide a more potent stabilization effect due to their inherent structural rigidity. Some newer BNA analogues, like BNANC, have also demonstrated improved selectivity and reduced toxicity compared to LNA mdpi.combiosyn.com.

Table 8.3: Contrast of 2′-O-Methylthymidine with BNAs and LNAs

| Modification | Tm Increase (°C/modification) | Conformational Rigidity | Nuclease Resistance |

| 2′-O-Methyl (2′-OMe) | ~0.9-1.6 | Moderate | Enhanced |

| LNA | ~5-8 (RNA duplex) | High (Locked) | High |

| BNA (e.g., BNANC) | ~4.7-7.0 | High (Locked) | High |

Distinguishing from Other Methylated Thymidines (e.g., O4-Methylthymidine) and Their Biological Impacts

Methylation can occur at various positions within a nucleoside, leading to distinct chemical properties and biological consequences. 2′-O-Methylthymidine and O4-Methylthymidine exemplify this, differing significantly in their location of methylation and their primary biological roles.

2′-O-Methylthymidine: As discussed, this modification involves methylation of the oxygen atom at the 2′ position of the ribose sugar. Its primary function is to enhance the physicochemical properties of oligonucleotides, such as increasing duplex stability, improving binding affinity to target RNA, and conferring resistance to nucleases trilinkbiotech.commicrosynth.commdpi.com. It is a deliberately designed chemical modification for therapeutic applications.

O4-Methylthymidine: In contrast, O4-Methylthymidine is a DNA adduct formed by exposure to alkylating agents, such as N-methyl-N-nitrosourea nih.govacs.orgoup.com. The methyl group is attached to the O4 oxygen of the thymine (B56734) base. This lesion is known to be poorly repaired and can interfere with DNA replication. It can stall DNA polymerases and lead to the misincorporation of nucleotides, primarily causing T→C mutations nih.govacs.org. Therefore, O4-Methylthymidine's biological impact is primarily that of a mutagenic DNA lesion, rather than a designed property enhancer for synthetic nucleic acids.

Table 8.4: Distinguishing 2′-O-Methylthymidine from O4-Methylthymidine

| Methylated Thymidine (B127349) Derivative | Location of Methylation | Primary Biological Impact | Context |

| 2′-O-Methylthymidine | 2′-Oxygen of ribose | Enhances oligonucleotide stability, binding affinity, and nuclease resistance. | Designed modification for therapeutic oligonucleotides |

| O4-Methylthymidine | O4 position of base | Causes DNA replication errors, nucleotide misincorporation, and mutations (e.g., T→C). | DNA lesion, product of alkylating agents |

Compound List:

2′-O-Methylthymidine (2′-OMe)

2′-O-Methoxyethyl (2′-MOE)

2′-Fluoro (2′-F)

2′-Amino

Locked Nucleic Acid (LNA)

Bridged Nucleic Acid (BNA)

BNANC

O4-Methylthymidine

Future Directions and Emerging Research Avenues for 2′ O Methylthymidine

Development of Advanced Methodologies for Detection and Profiling of 2′-O-Methylation

A significant bottleneck in understanding the function of 2′-O-methylated nucleotides has been the challenge of their detection and quantification. mdpi.com The development of sensitive, high-resolution, and high-throughput methods is a critical future direction. While classical biochemical methods relied on the resistance of the 2'-O-methylated bond to alkaline or enzymatic hydrolysis, contemporary research is focused on sequencing-based approaches. cd-genomics.commdpi.com

Next-generation sequencing (NGS) has given rise to several powerful techniques for mapping 2′-O-methylation across the transcriptome. nih.govresearchgate.net Methods like RiboMeth-seq exploit the resistance to alkaline hydrolysis to identify modified sites by observing gaps in sequencing coverage. semanticscholar.org Other approaches, such as Nm-seq, use specific chemical treatments to label the modification sites, which are then identified during reverse transcription and sequencing. cd-genomics.com A key challenge remains in applying these methods, which have been successful for abundant non-coding RNAs like rRNA, to less abundant and more complex messenger RNAs (mRNAs). nih.govnih.gov

The future of detection lies in enhancing the precision and applicability of these methods and developing new technologies. Nanopore sequencing, which detects modifications directly by measuring disruptions in the electrical current as a native RNA molecule passes through a nanopore, offers a promising avenue for single-molecule, quantitative analysis without the need for amplification or chemical treatment. cd-genomics.com Furthermore, the creation of bioinformatics tools and machine learning models, such as H2Opred and NanOlympicsMod, will be essential for accurately predicting and validating modification sites from large sequencing datasets. cd-genomics.comresearchgate.net

Comparison of 2'-O-Methylation Detection Methodologies

| Methodology | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| RiboMeth-seq | Detects resistance to alkaline hydrolysis, leading to gaps in sequencing coverage at modification sites. semanticscholar.org | Mapping Nm in abundant RNAs (e.g., rRNA). nih.gov | Simple chemical principle; quantitative potential. semanticscholar.org | Less effective for low-abundance RNAs; can be labor-intensive. cd-genomics.com |

| Nm-seq | Specific chemical labeling of 2'-O-methylation sites, which are then identified by reverse transcription signatures. cd-genomics.com | Transcriptome-wide mapping. | High specificity. | Potential for chemical damage to RNA. |

| Reverse Transcription (RT)-based Methods | Reverse transcriptase enzyme pauses or stalls at a 2'-O-methylated nucleotide, especially at low dNTP concentrations. nih.gov | Site-specific analysis of various RNAs. nih.gov | High sensitivity for targeted sites. nih.gov | Not suited for transcriptome-wide discovery. |

| Nanopore Direct RNA Sequencing | Directly detects modifications as altered electrical signals when a native RNA strand passes through a nanopore. cd-genomics.com | Transcriptome-wide, single-molecule analysis. | No amplification bias; detects modifications directly; provides quantitative data. cd-genomics.com | Requires advanced bioinformatics; accuracy is still being improved. researchgate.net |

Rational Design of Novel Nucleic Acid-Based Research Tools and Therapeutics

The unique chemical properties conferred by 2′-O-methylation, such as increased stability and resistance to nuclease degradation, make it a valuable modification in the rational design of nucleic acid-based tools and therapeutics. wikipedia.orgmdpi.com The incorporation of 2′-O-methylated nucleotides, including 2′-O-Methylthymidine, into synthetic oligonucleotides is a key strategy for improving their drug-like properties. nih.gov

This approach is central to the development of several classes of nucleic acid drugs:

Antisense Oligonucleotides (ASOs): These are short, single-stranded nucleic acids designed to bind to a specific mRNA and modulate its function. Chemical modifications like 2′-O-methylation enhance their binding affinity to the target mRNA, increase their resistance to cellular nucleases, and improve their pharmacokinetic profile. mdpi.comyoutube.com

Small Interfering RNAs (siRNAs): These are double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence gene expression. Modifying siRNAs with 2′-O-methyl groups can reduce off-target effects and prevent their degradation, thereby prolonging their therapeutic activity. mdpi.com

RNA Aptamers: These are oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. Incorporating 2′-O-methyl modifications enhances their stability, making them more robust for diagnostic and therapeutic applications. mdpi.com

The rational design process involves strategically placing 2′-O-methylated nucleotides within the oligonucleotide sequence to optimize its function without compromising its intended biological activity. nih.govrsc.org For example, in ASOs designed as "gapmers," the central DNA core that activates RNase H for mRNA degradation is flanked by modified RNA wings (containing 2'-O-methyl nucleotides) that provide stability and binding affinity. youtube.com Future research will focus on refining these designs, exploring novel combinations of chemical modifications, and developing new delivery systems to broaden the scope of this therapeutic class. nih.gov

Role of 2'-O-Methylation in Nucleic Acid-Based Technologies

| Technology | Description | Function of 2'-O-Methylation |

|---|---|---|

| Antisense Oligonucleotides (ASOs) | Single-stranded nucleic acids that bind to target mRNA to inhibit translation or cause degradation. youtube.com | Increases nuclease resistance, enhances binding affinity, and improves pharmacokinetic properties. mdpi.com |

| Small Interfering RNA (siRNA) | Double-stranded RNA that induces gene silencing through the RNAi pathway. mdpi.com | Enhances stability against degradation and can reduce off-target effects. mdpi.com |

| RNA Aptamers | Oligonucleotides that fold to bind specific molecular targets. mdpi.com | Significantly increases resistance to nuclease degradation, improving in vivo stability. mdpi.com |

| Chimeric Oligonucleotides | Hybrid molecules (e.g., 2'-O-methyl RNA-DNA) used to direct RNase H cleavage for research applications. nih.gov | The 2'-O-methyl RNA portion provides target specificity and stability. nih.gov |

Exploring Undiscovered Biological Functions and Pathways in Diverse Organisms

While 2′-O-methylation is known to be widespread, its full range of biological functions remains largely unexplored. mdpi.comnih.gov The modification is present in diverse RNA species across all domains of life, including viruses, bacteria, plants, and mammals, suggesting its involvement in a multitude of cellular processes. cd-genomics.commdpi.com A key future direction is to move beyond cataloging modification sites and uncover the specific pathways and molecular mechanisms they regulate.

One of the most intriguing recently discovered functions involves the innate immune system. Research has shown that specific RNA modifications can act as molecular signatures to help the immune system distinguish "self" from "non-self" RNA, thereby preventing autoimmune responses. nih.govnih.gov A pivotal study identified that 2′-O-Methylthymidine (also referred to as m5Um) at position 54 in human transfer RNA (tRNA) plays a significant role in silencing the immune response. nih.gov This effect was found to be synergistic, requiring both the methyl group on the base (m5) and the 2′-O-methyl group on the ribose. nih.gov This modified nucleoside acts as an antagonist for Toll-like receptor 7 (TLR7), a key sensor of viral RNA, thus preventing an inflammatory response to the body's own tRNA. nih.govnih.gov

This discovery opens up several research avenues. It is plausible that viruses have evolved to incorporate 2′-O-methylated nucleotides into their genomes to evade detection by host immune sensors like TLR7. cd-genomics.com Furthermore, exploring the role of 2′-O-Methylthymidine and other 2'-O-methylated nucleotides in different organisms could reveal conserved or species-specific functions in development, stress response, and host-pathogen interactions. mdpi.com Investigating how the levels of this modification change in response to environmental stimuli or during disease progression will be crucial for understanding its regulatory importance.

Integration of 2′-O-Methylthymidine Research with Multi-Omics Approaches in Molecular Biology

To gain a holistic understanding of the biological impact of 2′-O-Methylthymidine, future research must integrate epitranscriptomic data with other large-scale "omics" datasets. nih.govnih.gov A multi-omics approach allows researchers to connect the presence of a specific RNA modification to genome-wide changes in gene expression, protein abundance, and metabolic activity. researchgate.net This integrated analysis can reveal complex regulatory networks and functional consequences that would be missed by studying the modification in isolation. youtube.com

The primary omics fields that can be integrated with 2′-O-methylation profiling include:

Proteomics: Mass spectrometry-based proteomics can quantify changes in the cellular proteome. Integrating this data with methylation profiles can reveal how modifications in rRNA or tRNA, which are core components of the translation machinery, affect the efficiency and fidelity of protein synthesis. longdom.orgfrontiersin.org For example, one could investigate whether the presence of 2′-O-Methylthymidine in a specific tRNA alters the translation of a subset of proteins.